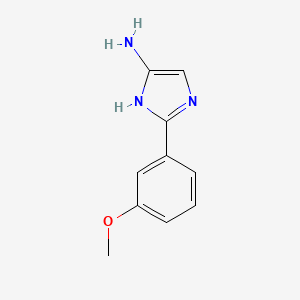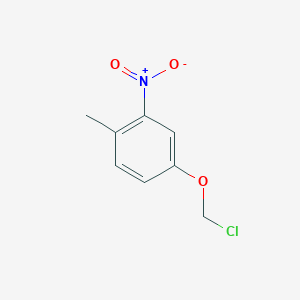
6-(Chlorodifluoromethyl)pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Chlorodifluoromethyl)pyridin-3-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring . This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 6-(Chlorodifluoromethyl)pyridin-3-amine, often involves selective fluorination reactions. One common method is the Balz-Schiemann reaction, which involves the conversion of an aromatic amine to a diazonium salt, followed by its reaction with a fluorinating agent . Another method is the Umemoto reaction, which uses electrophilic fluorinating agents to introduce fluorine atoms into the pyridine ring .
Industrial Production Methods
Industrial production of fluorinated pyridines typically involves large-scale fluorination processes using specialized equipment to handle the reactive and often hazardous fluorinating agents. The choice of method depends on factors such as yield, cost, and environmental impact .
化学反応の分析
Types of Reactions
6-(Chlorodifluoromethyl)pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the electron-withdrawing effect of the fluorine atoms, which makes the pyridine ring more susceptible to nucleophilic attack.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples of these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyridines .
科学的研究の応用
6-(Chlorodifluoromethyl)pyridin-3-amine has several scientific research applications:
作用機序
The mechanism of action of 6-(Chlorodifluoromethyl)pyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The electron-withdrawing fluorine atoms can enhance binding affinity and selectivity by stabilizing the interaction with the target molecule . This can lead to inhibition of enzyme activity or modulation of receptor function .
類似化合物との比較
Similar Compounds
3,6-Difluoropyridine: Similar in structure but lacks the chlorodifluoromethyl group.
2,3,6-Trifluoropyridine: Contains an additional fluorine atom, leading to different reactivity and properties.
6-Fluoropyridin-3-amine: Similar but with only one fluorine atom, affecting its chemical behavior.
Uniqueness
6-(Chlorodifluoromethyl)pyridin-3-amine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics .
特性
分子式 |
C6H5ClF2N2 |
|---|---|
分子量 |
178.57 g/mol |
IUPAC名 |
6-[chloro(difluoro)methyl]pyridin-3-amine |
InChI |
InChI=1S/C6H5ClF2N2/c7-6(8,9)5-2-1-4(10)3-11-5/h1-3H,10H2 |
InChIキー |
SBUQNSXFLDXYAU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1N)C(F)(F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7'-Nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13195138.png)


![1-[(4-Methylmorpholin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13195147.png)



![N-[1-(1,3-benzothiazol-2-yl)propan-2-yl]-2-chloroacetamide](/img/structure/B13195166.png)




